molecular formula C18H13NO6S B2691492 2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 428450-58-2

2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2691492
CAS RN: 428450-58-2
M. Wt: 371.36
InChI Key: PZAJMRBLHUIYFJ-UHFFFAOYSA-N
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Description

The compound appears to contain a carboxyphenyl group, a dioxopyrrolidin group, and a thio benzoic acid group. These groups are common in organic chemistry and are often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The carboxyphenyl and benzoic acid groups are aromatic, meaning they contain a stable ring of carbon atoms with alternating single and double bonds .


Chemical Reactions Analysis

Boronic acids and their derivatives, such as carboxyphenylboronic acids, are known to participate in various chemical reactions. They can interact with diols and strong Lewis bases, which leads to their utility in various sensing applications .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides)3-Carboxyphenylboronic acid serves as an essential boron reagent in SM coupling reactions . Here’s how it works:

Sensing Applications

Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions), making them valuable for sensing applications. These can be either homogeneous assays or heterogeneous detection methods . Specifically:

Catalysis

Boronic acids serve as catalysts in various reactions:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Boronic acids are known to form reversible covalent complexes with 1,2- and 1,3-diols, which is the basis for their use in many sensing applications .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Phenylboronic acid, a compound with some structural similarities, is known to be harmful if swallowed .

Future Directions

The future research directions would depend on the specific properties and applications of this compound. Boronic acids and their derivatives have found use in a wide range of fields, from sensing applications to medicinal chemistry .

properties

IUPAC Name

2-[1-(3-carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6S/c20-15-9-14(26-13-7-2-1-6-12(13)18(24)25)16(21)19(15)11-5-3-4-10(8-11)17(22)23/h1-8,14H,9H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAJMRBLHUIYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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